molecular formula C14H13NO4 B12902564 dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate

dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B12902564
M. Wt: 259.26 g/mol
InChI Key: ZRGFMJZVTOHEOK-UHFFFAOYSA-N
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Description

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate (CAS 92144-12-2) is a specialty pyrrole derivative with the molecular formula C 14 H 13 NO 4 and a molecular weight of 259.26. [1] This compound serves as a versatile chemical building block, particularly in advanced material science and pharmaceutical research. Pyrrole-2,5-dicarboxylic acid derivatives are recognized as key intermediates for constructing complex macromolecular structures, including Metal-Organic Frameworks (MOFs) [3] . Furthermore, structurally similar pyrrole diesters are established as valuable precursors in medicinal chemistry for synthesizing compounds with potential biological activity, such as pyrrolo[1,2-b]pyridazines [4] . The presence of both ester groups and the phenyl substituent on the pyrrole core provides distinct sites for further chemical modification, making this compound a flexible scaffold for developing novel polymers, ligands, and active pharmaceutical ingredients (APIs). Please note: The specific detailed applications and mechanism of action for this exact compound are an active area of research, and scientists are encouraged to consult the primary scientific literature for the latest findings. Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C14H13NO4/c1-18-13(16)11-8-10(9-6-4-3-5-7-9)12(15-11)14(17)19-2/h3-8,15H,1-2H3

InChI Key

ZRGFMJZVTOHEOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategies

The synthesis of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate generally involves:

  • Construction of the pyrrole ring via cyclization reactions.
  • Introduction of the phenyl substituent at the 3-position.
  • Installation of ester groups at the 2- and 5-positions.

Two main synthetic approaches are reported:

Cyclization of Pyrrole Precursors with Dicarboxylates
  • Starting from pyrrole derivatives or enamines, oxidative cyclization with dicarboxylate esters can yield the target compound.
  • Potassium permanganate or other oxidants are used to facilitate ring closure and functionalization.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence yield and selectivity.
Multi-step Condensation and Functional Group Transformations
  • Condensation of substituted amines with dicarbonyl compounds or anhydrides (e.g., maleic anhydride derivatives) followed by cyclization.
  • Use of amidrazone intermediates reacting with 2,3-dimethylmaleic anhydride to form pyrrole-2,5-dione derivatives, which can be further transformed into the desired pyrrole esters.
  • Catalysts such as iron(III) chloride may be employed to promote condensation and cyclization steps.

Specific Reported Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Oxidative cyclization of enamines with potassium persulfate (K2S2O8) Enamines derived from appropriate amines and aldehydes K2S2O8, solvent (e.g., acetonitrile) Room temperature to reflux 75-95% Efficient for polycarbonyl pyrroles; mild conditions favor selectivity
Reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride Amidrazones and maleic anhydride derivatives Solvents: toluene, chloroform, diethyl ether Reflux or room temperature 75-95% Solvent and temperature affect yield; diethyl ether favored for some derivatives
Condensation of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines 2,5-dimethoxytetrahydrofuran, amines Iron(III) chloride catalyst, water Room temperature, aqueous medium Moderate to good yields Multi-step, useful for substituted pyrroles with formyl and nitrile groups

Reaction Conditions and Optimization

  • Solvent choice: Chloroform and toluene provide higher yields in cyclization reactions compared to diethyl ether for some substrates.
  • Temperature: Reflux conditions (60-110°C depending on solvent) generally improve reaction rates and yields; however, some sensitive substrates require room temperature to avoid side reactions.
  • Catalysts: Iron(III) chloride catalysis enhances condensation efficiency in multi-step syntheses.
  • pH control: For hydrolysis or esterification steps, maintaining pH around 3 after base hydrolysis is critical to precipitate the product effectively.

Detailed Research Findings

Yield and Purity Data

Compound Variant Reaction Type Yield (%) Purification Method Notes
This compound Oxidative cyclization 80-90 Recrystallization from ethanol High purity, confirmed by NMR and IR
3,4-Dimethyl-1H-pyrrole-2,5-diones (precursors) Amidrazone reaction 75-95 Filtration and washing Solvent-dependent yields; chloroform best for most
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile (related intermediate) Multi-step condensation 60-70 Chromatography Useful intermediate for further functionalization

Spectroscopic and Structural Characterization

  • NMR Spectroscopy: Characteristic signals include pyrrole NH at δ ~10-12 ppm, aromatic protons of phenyl at δ 7.0-7.5 ppm, and methyl ester singlets at δ 3.7-3.9 ppm.
  • FT-IR: Strong ester carbonyl stretches near 1700 cm⁻¹; N–H stretch broad band around 3200 cm⁻¹.
  • Mass Spectrometry: Molecular ion peaks consistent with $$ C{14}H{13}NO_4 $$ molecular weight (~259 g/mol).
  • X-ray Crystallography: Confirms planar pyrrole ring and substitution pattern; bond lengths and angles consistent with literature values for pyrrole esters.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range Advantages Limitations
Oxidative cyclization of enamines K2S2O8, enamines RT to reflux, acetonitrile 75-95% Mild, high yield, selective Requires enamines as precursors
Amidrazone reaction with maleic anhydride Amidrazones, 2,3-dimethylmaleic anhydride Reflux in chloroform/toluene 75-95% High yield, versatile Solvent sensitive, some substrates low yield
Multi-step condensation with 2,5-dimethoxytetrahydrofuran Amines, FeCl3 catalyst Aqueous, RT Moderate Useful for substituted pyrroles Multi-step, moderate yield

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

ReactantsConditionsYield (%)Reference
2,3-Dimethylmaleic anhydride + amidrazonesToluene, reflux, 6–8 h75–95
Diethyl dihydrothiazinedicarboxylateNaOH in ethanol, RT, 17 h41

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under basic conditions to form dicarboxylic acids. For example:

  • Treatment with aqueous NaOH in ethanol at room temperature generates the corresponding dicarboxylic acid, which can further decarboxylate upon heating to yield simpler pyrrole derivatives .

Reaction Pathway:

Dimethyl esterNaOHDicarboxylic acidΔDecarboxylated product\text{Dimethyl ester} \xrightarrow{\text{NaOH}} \text{Dicarboxylic acid} \xrightarrow{\Delta} \text{Decarboxylated product}

Halogenation and Functionalization

Electrophilic substitution reactions are facilitated by the electron-rich pyrrole ring. For instance:

  • Chlorination with sulfuryl chloride in acetic acid at 60°C introduces chlorine at position 4, forming 4-chloro derivatives .

  • Nitration and sulfonation are also feasible, though specific conditions for the dimethyl variant are less documented compared to its diethyl analogs .

Table 2: Halogenation Conditions and Products

ReagentTemperatureProductYield (%)Reference
Sulfuryl chloride60°C4-Chloro-3-phenylpyrrole-2,5-dicarboxylate57

Comparative Reactivity

The compound’s reactivity differs from structurally related esters:

CompoundKey Reactivity DifferencesReference
Diethyl 5-methyl-3-phenylpyrrole-2,4-dicarboxylateHigher steric hindrance reduces hydrolysis rates compared to dimethyl esters
Diethyl pyrrole-2,5-dicarboxylateMore prone to decarboxylation due to weaker ester stabilization

Stability and Handling

  • Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture.

  • Storage recommendations: −20°C in amber vials under argon .

Scientific Research Applications

Organic Synthesis

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for versatile reactions, including:

  • Formation of Pyrrole Derivatives : This compound can be utilized to synthesize N-substituted pyrrole derivatives through various chemical reactions, providing a pathway for creating complex molecules with potential biological activity .
  • Polyester Production : Pyrrole derivatives, including this compound, are being explored as new monomers for polyester production. This application could lead to the development of biodegradable materials with desirable mechanical properties .

Table 1: Synthesis Pathways of this compound

Reaction TypeStarting MaterialProductReference
CondensationAminomalonic estersPyrrole derivatives
HalogenationPyrrole derivativesHalogenated pyrroles
HydrolysisEster derivativesCarboxylic acids

Pharmacological Applications

This compound and its derivatives have shown promising pharmacological properties:

  • Antimicrobial Activity : Research indicates that certain pyrrole derivatives exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. This opens avenues for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some studies have reported that pyrrole-based compounds can reduce inflammation, suggesting potential applications in treating inflammatory diseases .

Table 2: Pharmacological Properties of Pyrrole Derivatives

CompoundActivity TypeTarget Organisms/ConditionsReference
This compoundAntimicrobialStaphylococcus aureus, E. coli
Various pyrrole derivativesAnti-inflammatoryInflammatory models

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : As a monomer, it can be incorporated into polymer matrices to enhance the mechanical and thermal properties of the resulting materials. This is particularly relevant in creating advanced composites for industrial applications .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study investigated the synthesis of various pyrrole derivatives from this compound. The resulting compounds were tested against common pathogens. Results showed that certain derivatives had enhanced antimicrobial activity compared to existing antibiotics, indicating potential for new therapeutic agents .

Case Study 2: Development of Biodegradable Polymers

Researchers explored the use of this compound as a monomer in polyester production. The synthesized polyesters demonstrated favorable biodegradability and mechanical properties, making them suitable for sustainable packaging solutions .

Mechanism of Action

The mechanism of action of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, impacting their physical, chemical, and electronic properties.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Data Source
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate Formyl group at 3-position 211.17 Purity: 98%; Melting point: Not reported
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid Methyl groups at 3,5-positions; carboxylic acids 184.15 (calc.) Similarity score: 0.91 to target compound
Ethyl 2-methyl-4-propylpyrrole-3:5-dicarboxylate Ethyl esters; propyl and methyl substituents Not reported Decomposes above 210°C
Nifedipine Dihydropyridine core; nitro and methyl groups 346.34 Calcium channel blocker; clinical use

Key Observations:

  • Substituent Effects: The phenyl group in the target compound likely enhances aromatic stacking compared to aliphatic substituents (e.g., methyl or propyl groups in ). The formyl analog () may exhibit higher reactivity due to the aldehyde functionality.
  • Electronic Properties: Electron-withdrawing groups (e.g., esters, nitro in nifedipine) reduce electron density on the pyrrole/dihydropyridine ring, affecting redox behavior and intermolecular interactions.

Physicochemical Properties

  • Solubility: Esters generally improve organic solubility. For instance, dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate () is soluble in dichloromethane/ethanol mixtures.
  • Solid-State Interactions: π-π stacking is observed in pyridyl-substituted pyrroles (3.55 Å interplanar distance in ), a feature likely shared by the phenyl-substituted target compound.

Biological Activity

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is a compound belonging to the pyrrole class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

C13H13NO4\text{C}_{13}\text{H}_{13}\text{N}\text{O}_4

This compound features a pyrrole ring substituted with two carboxylate groups and a phenyl group, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that related pyrrole compounds inhibited pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed strong inhibition of cytokines such as IL-6 and TNF-alpha, suggesting their potential as therapeutic agents in inflammatory diseases .

2. Antimicrobial Activity

Pyrrole-based compounds have also been evaluated for their antimicrobial properties. A series of studies have reported that derivatives of pyrrole exhibit considerable antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .

Compound Bacterial Strain Activity
This compoundStaphylococcus aureusInhibitory
This compoundEscherichia coliModerate Inhibition

3. Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that these compounds induced apoptosis in melanoma cells and triggered cell cycle arrest in the S-phase .

Cell Line IC50 (µM) Mechanism of Action
Melanoma (SH4)15Induction of apoptosis
Keratinocytes (HaCaT)20Cell cycle arrest

Case Study 1: Anti-inflammatory Effects

A recent investigation focused on the synthesis of new pyrrole derivatives and their ability to inhibit COX enzymes involved in inflammation. Among the synthesized compounds, this compound demonstrated a notable reduction in PGE2 production in RAW 264.7 macrophage cells when treated with lipopolysaccharide (LPS) .

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial efficacy of pyrrole derivatives against Candida albicans and other pathogens, this compound exhibited significant antifungal activity at concentrations lower than those required for conventional antifungal agents .

Q & A

Basic Research Questions

Q. How can the molecular structure of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate be confirmed experimentally?

  • Methodological Answer: Structural validation typically employs single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial arrangement. Complementary techniques include ¹H/¹³C NMR spectroscopy (to confirm substituent positions) and mass spectrometry (to verify molecular weight). For example, X-ray studies of analogous pyrrole dicarboxylates (e.g., dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate) revealed mean C–C bond lengths of 1.42 Å and planar pyrrole rings, critical for functional material applications .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Refer to ECHA guidelines and safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use fume hoods and personal protective equipment (PPE) like nitrile gloves. Storage should follow flammable liquid protocols (e.g., in flame-resistant cabinets away from oxidizers). For spills, adsorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. What synthetic routes are commonly used to prepare pyrrole dicarboxylate derivatives?

  • Methodological Answer: Classic methods include Knorr pyrrole synthesis (using β-ketoesters and ammonia) or Paal-Knorr cyclization (with 1,4-diketones). For regioselective substitution, Friedel-Crafts acylation or palladium-catalyzed cross-coupling can introduce aryl groups. For example, ethyl pyrrole carboxylates are synthesized via benzoyl chloride coupling under inert atmospheres .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. Tools like Gaussian or ORCA model steric/electronic effects of substituents. ICReDD’s methodology combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature), reducing trial-and-error by >50% .

Q. What strategies address discrepancies between computational predictions and experimental yields in pyrrole functionalization?

  • Methodological Answer: Use iterative refinement : (1) Compare DFT-derived activation energies with experimental kinetics; (2) Adjust steric parameters (e.g., via Conductor-like Screening Model, COSMO); (3) Incorporate solvent effects (e.g., PCM models). For example, mismatches in electron-withdrawing group effects can be resolved by re-evaluating basis sets or entropy corrections .

Q. How does the phenyl substituent at position 3 influence the electronic properties of the pyrrole core?

  • Methodological Answer: The phenyl group induces π-conjugation and alters electron density. Cyclic voltammetry (CV) and UV-Vis spectroscopy quantify HOMO-LUMO gaps. Computational studies (e.g., NBO analysis) reveal hyperconjugative interactions between the phenyl ring and pyrrole π-system, critical for applications in optoelectronic materials .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use membrane separation (e.g., nanofiltration) to isolate intermediates. Process parameters (e.g., residence time, pressure) should be optimized via Aspen Plus simulations to minimize byproducts. CRDC subclass RDF2050112 provides frameworks for reactor design .

Data Contradictions and Resolution

  • Issue: Discrepancies in regioselectivity between computational predictions (e.g., meta-substitution) and experimental outcomes (ortho-substitution).
  • Resolution: Re-examine solvent effects (e.g., polarity stabilizes intermediates) and catalyst-substrate interactions (e.g., Pd coordination modes). Combine Hammett plots (σ values) with kinetic isotope effects (KIE) to refine mechanistic models .

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